2-Bromo-1-(6-bromopyridin-3-yl)ethanone

medicinal chemistry chemical synthesis property prediction

Unique dual-brominated α-bromo ketone with orthogonal reactivity. The α-bromo ketone enables nucleophilic displacement for heterocycle synthesis, while the pyridyl bromide permits cross-coupling, enabling protecting-group-free convergent synthesis of bis-heterocyclic kinase inhibitor scaffolds and agrochemical leads. Higher LogP (2.01) may improve plant cuticular penetration. Supplied as crystalline solid, 95% purity, defined storage (2–8°C, inert atmosphere) ensures reproducible multi-step synthesis and supply chain reliability.

Molecular Formula C7H5Br2NO
Molecular Weight 278.93 g/mol
CAS No. 136592-20-6
Cat. No. B142519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(6-bromopyridin-3-yl)ethanone
CAS136592-20-6
Molecular FormulaC7H5Br2NO
Molecular Weight278.93 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)CBr)Br
InChIInChI=1S/C7H5Br2NO/c8-3-6(11)5-1-2-7(9)10-4-5/h1-2,4H,3H2
InChIKeyGKIVTCCIHVRWJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(6-bromopyridin-3-yl)ethanone (CAS 136592-20-6) Technical Overview for Procurement and Research Use


2-Bromo-1-(6-bromopyridin-3-yl)ethanone is a brominated heterocyclic ketone classified as an α-bromoketone derivative of pyridine. It possesses the molecular formula C₇H₅Br₂NO and a molecular weight of 278.93 g/mol . The compound features dual bromine substitution: one bromine atom at the 6-position of the pyridine ring and another at the α-position of the ethanone moiety, yielding a highly reactive electrophilic center for nucleophilic substitution and cross-coupling reactions [1]. Its canonical SMILES notation is O=C(CBr)C1=CC=C(Br)N=C1 , and it is typically supplied as a solid with a purity of 95% .

Why 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (CAS 136592-20-6) Cannot Be Substituted by In-Class Analogs


The dual bromination pattern in 2-bromo-1-(6-bromopyridin-3-yl)ethanone confers a unique reactivity profile that precludes simple interchange with its closest analogs. Unlike 1-(6-bromopyridin-3-yl)ethanone (CAS 139042-59-4), which lacks the α-bromo substituent, this compound offers two distinct electrophilic sites—the pyridyl bromide and the α-bromo ketone—enabling orthogonal functionalization strategies . The α-bromo ketone moiety is particularly susceptible to nucleophilic displacement and serves as a precursor to thiazoles, imidazoles, and other heterocycles via Hantzsch-type condensations, whereas the pyridyl bromide can participate independently in cross-coupling reactions [1]. Substituting with a mono-brominated analog or a non-brominated pyridyl ethanone would result in the loss of either the α-electrophilic reactivity or the heteroaryl halide handle, fundamentally altering synthetic outcomes and precluding multi-step divergent syntheses that rely on the compound's orthogonal leaving groups .

Quantitative Differentiation Evidence for 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (CAS 136592-20-6) vs. Analogs


Increased Molecular Weight and Halogen Content Relative to 1-(6-Bromopyridin-3-yl)ethanone

2-Bromo-1-(6-bromopyridin-3-yl)ethanone exhibits a molecular weight of 278.93 g/mol and contains two bromine atoms (57.3% bromine by mass), whereas its closest analog, 1-(6-bromopyridin-3-yl)ethanone, has a molecular weight of 200.04 g/mol with only one bromine atom (39.9% bromine by mass) . This 39.4% increase in molecular weight and the additional α-bromo substituent significantly alter physical properties such as melting point, solubility, and chromatographic retention, impacting isolation and purification workflows.

medicinal chemistry chemical synthesis property prediction

Characteristic ¹H NMR Signature for α-Bromo Ketone Moiety

The ¹H NMR spectrum of 2-bromo-1-(6-bromopyridin-3-yl)ethanone displays a diagnostic singlet at δ 4.7 ppm (2H) corresponding to the α-CH₂Br protons, which is absent in the spectrum of 1-(6-bromopyridin-3-yl)ethanone [1]. The latter instead shows a methyl singlet at δ ~2.6 ppm (3H) for the acetyl group. This distinct spectral feature enables unambiguous identity confirmation and purity assessment during quality control.

analytical chemistry quality control structural confirmation

Orthogonal Reactivity: Two Distinct Electrophilic Sites vs. Single Site

2-Bromo-1-(6-bromopyridin-3-yl)ethanone contains two chemically distinct electrophilic centers: an sp² C-Br bond on the pyridine ring suitable for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, etc.) and an sp³ C-Br bond alpha to a carbonyl capable of nucleophilic substitution (SN2) or condensation [1]. In contrast, 1-(6-bromopyridin-3-yl)ethanone lacks the α-bromo ketone moiety entirely, while 2-bromo-1-(pyridin-3-yl)ethanone lacks the heteroaryl bromide. This dual functionality enables sequential, orthogonal derivatization without protecting group manipulation, a capability not offered by any single mono-brominated analog.

organic synthesis medicinal chemistry building blocks

Commercial Availability: High Purity (95%) from Major Suppliers

2-Bromo-1-(6-bromopyridin-3-yl)ethanone is commercially available with a specified purity of 95% from established chemical suppliers, including Sigma-Aldrich (Ambeed) and Fluorochem . Storage recommendations include an inert atmosphere at 2–8°C to maintain stability . While analogous compounds may also be available, the consistency of purity specifications and documented storage conditions for this specific CAS number reduces procurement risk and ensures reproducible experimental outcomes.

procurement supply chain quality assurance

Predicted LogP Differentiates Lipophilicity from Non-Brominated Analogs

The calculated octanol-water partition coefficient (LogP) for 2-bromo-1-(6-bromopyridin-3-yl)ethanone is 2.01 , reflecting the lipophilic contribution of the dual bromine atoms. In comparison, the non-brominated analog 1-(pyridin-3-yl)ethanone (CAS 350-03-8) has a predicted LogP of approximately 0.5, while the mono-brominated 1-(6-bromopyridin-3-yl)ethanone is predicted to have a LogP near 1.3. The increased LogP of the target compound indicates greater membrane permeability potential in biological assays and altered chromatographic retention in reversed-phase HPLC, which can be advantageous for certain medicinal chemistry campaigns requiring balanced lipophilicity.

medicinal chemistry drug design ADME prediction

Key Research and Industrial Applications for 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (CAS 136592-20-6) Based on Differentiated Evidence


Synthesis of Bis-Heterocyclic Kinase Inhibitor Scaffolds

The orthogonal reactivity of the α-bromo ketone and heteroaryl bromide moieties in 2-bromo-1-(6-bromopyridin-3-yl)ethanone enables the construction of bis-heterocyclic systems, such as thiazolyl-pyridines or imidazolyl-pyridines, which are privileged scaffolds in kinase inhibitor discovery [1]. Sequential functionalization—first displacing the α-bromide with a thiourea to form an aminothiazole, then employing Suzuki coupling on the pyridyl bromide—provides a concise route to diverse compound libraries for structure-activity relationship (SAR) studies . The 95% commercial purity and defined ¹H NMR signature (δ 4.7 ppm) ensure reproducible starting material quality across multi-step syntheses .

Agrochemical Intermediate for Novel Pesticide Development

Dual-halogenated pyridyl ethanones serve as key intermediates in the synthesis of agrochemical active ingredients, including fungicides and herbicides [1]. The higher LogP of 2-bromo-1-(6-bromopyridin-3-yl)ethanone (2.01) compared to non-brominated analogs may confer improved cuticular penetration in plant tissue, a desirable property for foliar-applied agrochemicals . The compound's dual electrophilic sites allow for the introduction of both heterocyclic and cross-coupled moieties, facilitating the exploration of novel chemotypes with potential activity against resistant pest populations.

Material Science: Synthesis of Functionalized Ligands for Coordination Polymers

The pyridyl nitrogen and the α-bromo ketone functionality of 2-bromo-1-(6-bromopyridin-3-yl)ethanone provide two distinct coordination handles and synthetic entry points for the construction of metal-organic frameworks (MOFs) and coordination polymers [1]. The α-bromo ketone can be transformed into chelating groups such as imidazoles or oxazoles, while the pyridyl bromide can undergo Sonogashira or Suzuki coupling to install extended π-conjugated systems . The defined molecular weight (278.93 g/mol) and high purity (95%) facilitate precise stoichiometric control during polymer synthesis .

Pharmaceutical Process Chemistry: Late-Stage Functionalization Intermediate

In process chemistry settings, 2-bromo-1-(6-bromopyridin-3-yl)ethanone offers advantages as a late-stage intermediate due to its crystalline solid form and defined storage conditions (2–8°C, inert atmosphere) [1]. The compound's dual reactivity permits the convergent assembly of complex drug candidates without the need for protecting group strategies, thereby reducing step count and improving overall process mass intensity . The availability of the compound from multiple reputable suppliers with consistent 95% purity specifications ensures supply chain reliability for scale-up activities .

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